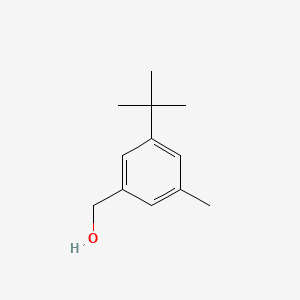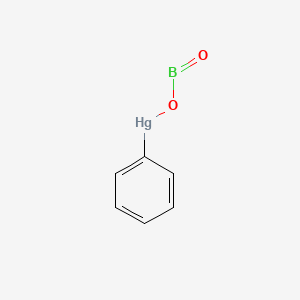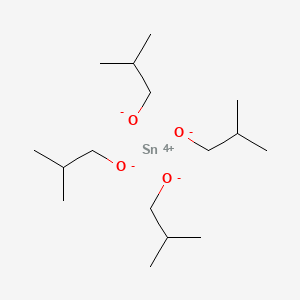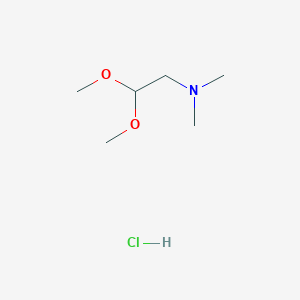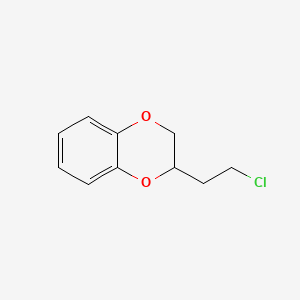
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a chloroethyl group attached to a dihydrobenzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin typically involves the reaction of 2-chloroethanol with 1,4-benzodioxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s effects are mediated through pathways involving DNA alkylation and protein modification.
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): A flame retardant and plasticizer with similar chloroethyl groups.
Mustard gas (bis(2-chloroethyl) sulfide): A chemical warfare agent with similar structural features.
Uniqueness
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin is unique due to its benzodioxin ring structure, which imparts distinct chemical properties and potential applications. Unlike TCEP and mustard gas, which are primarily used for industrial and warfare purposes, respectively, this compound has broader applications in scientific research and potential therapeutic uses.
特性
CAS番号 |
84030-04-6 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
3-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11ClO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2 |
InChIキー |
PUZFWZPNWKLEFZ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2O1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


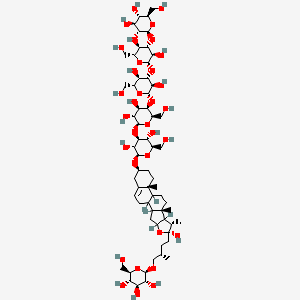
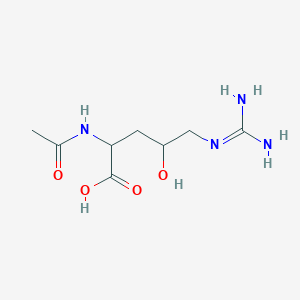

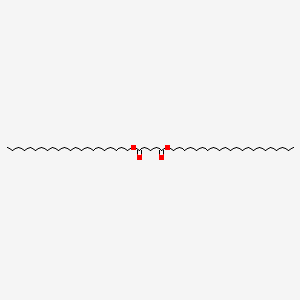
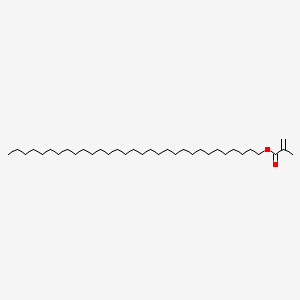

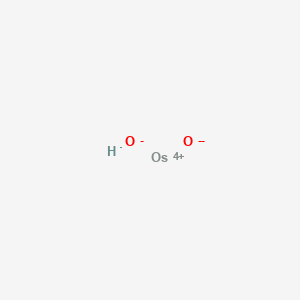
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
